![molecular formula C10H11BN2O2 B3096682 [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid CAS No. 1287753-43-8](/img/structure/B3096682.png)

[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid

Übersicht

Beschreibung

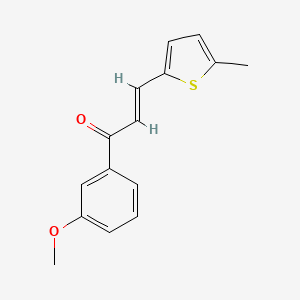

“[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” is a boronic acid derivative that has been involved in several reactions as a reagent for the preparation of various compounds . It has been used in the synthesis of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

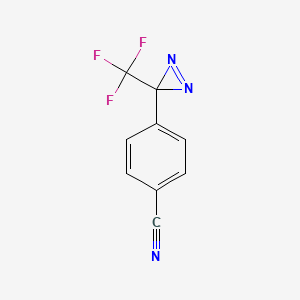

Molecular Structure Analysis

The molecular structure of “[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further connected to a pyrazol-1-yl group . The empirical formula is C10H11BN2O2 and the molecular weight is 202.02 .Chemical Reactions Analysis

“[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” has been used as a reagent in several chemical reactions . It has been involved in the preparation of various compounds with significant therapeutic potential .Physical And Chemical Properties Analysis

“[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” is a solid compound . The SMILES string representation isCc1ccc(B(O)O)c(c1)-n2cccn2 .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

“[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds.

Transesterification Reactions

This compound can also be used in transesterification reactions . Transesterification is a process that involves exchanging the organic group R″ of an ester with the organic group R′ of an alcohol.

Development of New Drugs

The pyrazole ring, which is part of the “[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” structure, is known to be a key component in the development of new drugs . It’s found in many commercially available drugs and shows a broad range of chemical and biological properties .

Anticancer Applications

Compounds containing a pyrazole ring, such as “[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid”, have shown potential in anticancer applications . They have been found to exhibit anticancer effects in various studies .

Antiviral Applications

Pyrazole-containing compounds have also demonstrated antiviral properties . This suggests that “[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” could potentially be used in the development of antiviral drugs .

Pesticide Development

The pyrazole ring is found in a variety of pesticides, including fungicides, insecticides, and herbicides . Therefore, “[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” could potentially be used in the development of new pesticides .

Zukünftige Richtungen

The future directions for “[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives , there is potential for the development of new drugs based on this compound.

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that boronic acids are involved in several reactions as reagents for the preparation of various compounds with potential therapeutic applications .

Pharmacokinetics

The compound’s molecular weight (20202 g/mol) and its solid form may influence its bioavailability.

Result of Action

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Action Environment

The action, efficacy, and stability of [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to oxygen may affect its stability and efficacy.

Eigenschaften

IUPAC Name |

(4-methyl-2-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWQHIWBRDBMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)N2C=CC=N2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

ruthenium(II)](/img/structure/B3096642.png)

![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)